molecular formula C15H16N4OS B10910134 N-cyclopropyl-2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarbothioamide

N-cyclopropyl-2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10910134
M. Wt: 300.4 g/mol
InChI Key: LFVMLAZFMHDBDI-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[2-(1H-PYRROL-1-YL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[2-(1H-PYRROL-1-YL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrrole ring and the benzoic acid derivative. The cyclopropyl group is then introduced through a series of reactions that may include cyclopropanation. The final step involves the formation of the hydrazinecarbothioamide moiety, which is achieved through the reaction of hydrazine with a suitable thiocarbonyl compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-[2-(1H-PYRROL-1-YL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~-CYCLOPROPYL-2-[2-(1H-PYRROL-1-YL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[2-(1H-PYRROL-1-YL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarbothioamide derivatives and pyrrole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture .

Uniqueness

N~1~-CYCLOPROPYL-2-[2-(1H-PYRROL-1-YL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a cyclopropyl group, a pyrrole ring, and a benzoic acid derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-cyclopropyl-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea

InChI

InChI=1S/C15H16N4OS/c20-14(17-18-15(21)16-11-7-8-11)12-5-1-2-6-13(12)19-9-3-4-10-19/h1-6,9-11H,7-8H2,(H,17,20)(H2,16,18,21)

InChI Key

LFVMLAZFMHDBDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CC=CC=C2N3C=CC=C3

Origin of Product

United States

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